molecular formula C19H24N2O3 B2415361 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1448029-13-7

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2415361
CAS No.: 1448029-13-7
M. Wt: 328.412
InChI Key: ISQUIDQPTFGHHL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative designed for research applications. Its molecular structure incorporates two privileged motifs in medicinal chemistry: a phenoxyethyl group and a methoxy-substituted aromatic system. The terminal phenoxy group is recognized as a key pharmacophore in drug discovery, found in a wide range of therapeutic agents due to its ability to engage in crucial π-π interactions and hydrogen bonding with biological targets . Urea-based compounds are investigated for their diverse biological activities. The specific substitution pattern on the urea core in this compound suggests potential for exploration in several research areas. Researchers may find value in evaluating this chemical as a precursor or lead compound in projects related to neurological disorders, given that structurally similar aryl-alkyl ureas have been studied as modulators of receptors like the 5-HT series (e.g., 5-HT1A, 5-HT7) . Furthermore, its scaffold may hold interest for research into anticancer agents or antimicrobials, as the phenoxy moiety is a common feature in various approved and investigational drugs with these activities . The mechanism of action for this specific compound is not yet established and is a subject for empirical investigation. Researchers are encouraged to determine its purity and confirm its identity upon receipt. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15-8-6-7-11-17(15)18(23-2)14-21-19(22)20-12-13-24-16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQUIDQPTFGHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCCOC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 2-phenoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and tolyl groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-chloroethyl)urea: Contains a chloroethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by methoxy, tolyl, phenoxy, and urea functional groups, which contribute to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19N2O3\text{C}_{15}\text{H}_{19}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.
  • Gene Expression : The compound may affect gene expression related to cell growth, differentiation, and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A comparative analysis of its efficacy against various cancer cell lines is summarized in the table below:

Cell LineIC50 (µM)Reference
OVCAR-4 (ovarian cancer)5.67 ± 0.57
Huh7 (hepatocellular carcinoma)3.4–1.1
HT-29 (colon cancer)10.25 ± 2.5
MCF-7 (breast cancer)13.73 ± 2.32
A549 (lung cancer)6.6 ± 0.6

The compound's ability to induce apoptosis in cancer cells has been documented, with studies showing that it triggers both intrinsic and extrinsic apoptotic pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial and fungal strains, although specific data on IC50 values for these activities are less documented.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Hepatocellular Carcinoma :
    • Objective : To evaluate the anticancer efficacy of the compound against HepG2 cells.
    • Findings : The study demonstrated an IC50 of 0.56 ± 0.01 µM, indicating superior potency compared to standard treatments like Etoposide (IC50 = 30.16 ± 0.50 µM) .
  • Cell Cycle Analysis :
    • Objective : To investigate the effect on cell cycle progression in MCF-7 cells.
    • Findings : The compound was found to arrest the cell cycle in the G1 phase and induce apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step coupling reactions, starting with the preparation of substituted isocyanates and amines. Key steps include nucleophilic attack of amines on isocyanate intermediates under anhydrous conditions. Optimization requires careful control of temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or THF), and catalysts (e.g., triethylamine). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) is essential for verifying substituent positions and urea linkage integrity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry. Purity is assessed via HPLC (>98% purity threshold) and differential scanning calorimetry (DSC) for melting point consistency .

Q. What initial biological screening approaches are appropriate for this compound?

  • Methodology : Begin with in vitro bioassays:

  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Dose-response curves (IC₅₀) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodology : Systematically modify substituents:

  • Replace the o-tolyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess potency changes.
  • Vary the phenoxyethyl chain length or introduce heterocycles (e.g., thiophene) to enhance lipophilicity.
  • Use in vitro cytotoxicity and pharmacokinetic (e.g., LogP, metabolic stability) data to prioritize analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., cell line origin, serum concentration) to minimize variability. Validate findings using orthogonal assays (e.g., Western blotting for apoptosis markers alongside MTT). Employ computational models (QSAR or molecular docking) to rationalize discrepancies in target engagement .

Q. What are the common synthetic byproducts of this compound, and how can they be mitigated?

  • Methodology : Byproducts often arise from incomplete urea formation or oxidation of methoxy groups. Monitor reactions via TLC and LC-MS to detect intermediates. Mitigation strategies include:

  • Using excess isocyanate to drive urea coupling to completion.
  • Adding antioxidants (e.g., BHT) to prevent methoxy group degradation.
  • Employing flash chromatography with gradient elution for separation .

Q. How can the compound’s stability under physiological and storage conditions be evaluated?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months; assess crystallinity via XRD.
  • Light sensitivity : Expose to UV/visible light and quantify photodegradation products .

Q. What computational methods are suitable for identifying potential biological targets?

  • Methodology : Use molecular docking (AutoDock Vina, Glide) to screen against kinase or GPCR libraries. Validate hits with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Pair with pharmacophore modeling to identify critical interaction features (e.g., hydrogen bonds with urea carbonyl) .

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